molecular formula C9H11ClN2O B1278448 4-amino-2-chloro-N,N-dimethylbenzamide CAS No. 98995-06-3

4-amino-2-chloro-N,N-dimethylbenzamide

Cat. No. B1278448
CAS RN: 98995-06-3
M. Wt: 198.65 g/mol
InChI Key: HYYZVBNRQCDKET-UHFFFAOYSA-N
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Description

The compound of interest, 4-amino-2-chloro-N,N-dimethylbenzamide, is a derivative of benzamide with potential relevance in various chemical and biological contexts. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their chemistry, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves reductive chemistry and electrochemical methods. For instance, the paper titled "Reductive chemistry of the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide" discusses the reduction of nitro groups to amines in a benzamide derivative, which could be analogous to the synthesis of 4-amino-2-chloro-N,N-dimethylbenzamide . Additionally, the electrochemical generation of 4-amino-2-aryl-2-oxazolines from chloralbenzamides, as described in another paper, suggests that electrochemical methods could potentially be applied to synthesize the compound of interest .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. The paper on the electrochemical generation of 4-amino-2-aryl-2-oxazolines confirms the structure of the synthesized compounds through this method . Although the exact structure of 4-amino-2-chloro-N,N-dimethylbenzamide is not provided, similar analytical techniques could be used to elucidate its structure.

Chemical Reactions Analysis

The reactivity of related compounds provides insights into possible reactions that 4-amino-2-chloro-N,N-dimethylbenzamide might undergo. For example, the generation and reactivity of the 4-aminophenyl cation through photolysis of 4-chloroaniline indicate that the amino group can participate in electrophilic substitution reactions . This suggests that the amino group in 4-amino-2-chloro-N,N-dimethylbenzamide may also exhibit similar reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their structural characteristics and the functional groups present. The paper on the synthesis and characterization of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide provides detailed spectroscopic data and discusses the structure-property relationship, which could be relevant to understanding the properties of 4-amino-2-chloro-N,N-dimethylbenzamide . Additionally, the investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents highlights the influence of electronic and steric effects on reaction outcomes, which could be applicable to the compound .

Scientific Research Applications

Synthesis Processes

Chemical Characterization and Properties

Several studies have focused on the chemical properties of 4-amino-2-chloro-N,N-dimethylbenzamide and related compounds. For instance, Lin Xue (2013) explored the influence of various factors on the synthesis of a similar compound, 2-amino-5-cyano-N,3-dimethylbenzamide (Lin Xue, 2013). G. Okide (1992) investigated the synthesis of pyrido[1,2-a]-1,3,5-triazinium salts using a related compound (G. Okide, 1992). H. Karlsen et al. (2002) studied the structural properties of N,N-dimethylbenzamides and found that the barriers to rotation around certain bonds were generally lower than in similar compounds (H. Karlsen, P. Kolsaker, C. Romming, E. Uggerud, 2002).

Applications in Medicinal Chemistry

Several studies have explored the potential medicinal applications of compounds structurally similar to 4-amino-2-chloro-N,N-dimethylbenzamide. For instance, V. Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides and evaluated them for anticonvulsant properties (V. Bailleux, L. Vallée, J. Nuyts, G. Hamoir, J. Poupaert, J. Stables, J. Vamecq, 1995). O. Diouf et al. (1997) provided a detailed study on the anticonvulsant properties of 4-amino-N-(2-ethylphenyl)benzamide (O. Diouf, M. Bourhim, D. Lambert, J. Poupaert, J. Stables, J. Vamecq, 1997).

Physicochemical Studies

R. Sawale et al. (2016) conducted a study on the molar refraction and polarizability of a similar antiemetic drug, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate (R. Sawale, T. Kalyankar, R. George, S. Deosarkar, 2016). This research highlights the importance of understanding the physicochemical properties of such compounds for their potential therapeutic applications.

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

properties

IUPAC Name

4-amino-2-chloro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYZVBNRQCDKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449237
Record name 4-amino-2-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-chloro-N,N-dimethylbenzamide

CAS RN

98995-06-3
Record name 4-amino-2-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Iron powder (pre-reduced with hydrogen, 10.0 g) was suspended in ethanol (80 ml) and water (10 ml) and concentrated hydrochloric acid (4 ml) were added with vigorous stirring. 2-Chloro-4-nitro-N,N-dimethylbenzamide (7.50 g) was added in small portions over 15 minutes and the mixture then heated to 50°-60° C. and stirred for 5 hours. The mixture was filtered through Celite and the ethanol evaporated. Water (200 ml) and concentrated hydrochloric acid (20 ml) were added and the reaction washed with ethyl acetate and then basified to pH8 with sodium bicarbonate and extracted with methylene chloride. The organic extract was dried and evaporated to give 4-amino-2-chloro-N,N-dimethylbenzamide as a grey crystalline solid (5.21 g) which was recrystallised from chloroform/ethyl acetate to give off-white crystals (3.46 g, m.p. 170°-173° C.).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 g
Type
catalyst
Reaction Step Four

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